molecular formula C21H20N2O5 B4813157 5-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4813157
M. Wt: 380.4 g/mol
InChI Key: NSADEUGMJZVTBP-UHFFFAOYSA-N
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Description

5-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a benzylidene group and an ethoxy linkage to a dimethylphenoxy moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 5-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzylidene group: This step involves the condensation of the pyrimidine core with a benzaldehyde derivative.

    Attachment of the ethoxy linkage: This is done by reacting the intermediate with an ethoxy-containing reagent.

    Incorporation of the dimethylphenoxy moiety: This final step involves the reaction of the intermediate with a dimethylphenoxy derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene and ethoxy positions, using nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 5-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione: Differing in the position of the dimethyl groups on the phenoxy moiety.

    5-{4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione: Featuring a thiazolidine ring instead of a pyrimidine core.

    5-{4-[2-(methylpyridin-2-ylamino)ethoxy]benzylidene}thiazolidine-2,4-dione: Incorporating a pyridinylamino group.

Properties

IUPAC Name

5-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-13-3-6-17(11-14(13)2)28-10-9-27-16-7-4-15(5-8-16)12-18-19(24)22-21(26)23-20(18)25/h3-8,11-12H,9-10H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSADEUGMJZVTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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